N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide
Description
N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, a hexanoyl group, and a methylbenzenesulfonamide moiety
Properties
IUPAC Name |
N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-3-4-5-6-17(20)19-11-13-24(21,14-12-19)18-25(22,23)16-9-7-15(2)8-10-16/h7-10H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNALXBVPLBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCS(=NS(=O)(=O)C2=CC=C(C=C2)C)(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide typically involves multiple steps:
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Formation of the Thiazinan Ring: : The thiazinan ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol. This step often requires a catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere to prevent oxidation.
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Attachment of the Hexanoyl Group: : The hexanoyl group is introduced via an acylation reaction. This can be achieved using hexanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
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Introduction of the Methylbenzenesulfonamide Moiety: : The final step involves the sulfonation of the thiazinan ring with 4-methylbenzenesulfonyl chloride. This reaction typically requires a base to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the carbonyl groups in the hexanoyl and thiazinan moieties. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, under basic conditions to neutralize the byproducts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
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Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, providing functional groups that can be further modified.
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Materials Science: : Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-nitrobenzenesulfonamide: Contains a nitro group, potentially affecting its electronic properties and reactivity.
Uniqueness
N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific structure allows for targeted interactions in medicinal chemistry and unique reactivity in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
